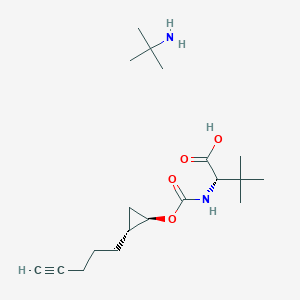
2-Methylpropan-2-amine (S)-3,3-dimethyl-2-((((1R,2R)-2-(pent-4-yn-1-yl)cyclopropoxy)carbonyl)amino)butanoate
描述
2-Methylpropan-2-amine (S)-3,3-dimethyl-2-((((1R,2R)-2-(pent-4-yn-1-yl)cyclopropoxy)carbonyl)amino)butanoate is a useful research compound. Its molecular formula is C19H34N2O4 and its molecular weight is 354.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-Methylpropan-2-amine (S)-3,3-dimethyl-2-((((1R,2R)-2-(pent-4-yn-1-yl)cyclopropoxy)carbonyl)amino)butanoate is a complex organic molecule with potential biological activity. This article focuses on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound includes:
- Amine Group : Contributes to its basicity and potential interactions with biological systems.
- Cyclopropane Ring : May influence the compound's spatial configuration and interactions with enzymes or receptors.
- Pent-4-yne Chain : Provides hydrophobic characteristics that may affect membrane permeability.
Structural Formula
The structural representation can be summarized as follows:
Pharmacological Effects
Research indicates that compounds similar to 2-Methylpropan-2-amine exhibit various biological activities, including:
- Antioxidant Activity :
- Anti-inflammatory Properties :
- Anticancer Potential :
The mechanisms through which 2-Methylpropan-2-amine exerts its biological effects can include:
- Interaction with Enzymes : The amine group may facilitate binding to active sites on enzymes related to oxidative stress and inflammation.
- Receptor Modulation : The structural components may allow for interaction with neurotransmitter receptors, influencing pathways related to mood and appetite regulation .
Case Studies
- Antioxidant Evaluation :
- Cancer Cell Line Studies :
Table 1: Biological Activity Summary of Related Compounds
科学研究应用
Medicinal Chemistry
The compound serves as a precursor in the synthesis of pharmaceutical agents. Its unique structure allows for modifications that can lead to compounds with enhanced therapeutic properties. For instance, it has been investigated for its potential as an inhibitor of histone deacetylases (HDACs), which are crucial in cancer progression .
Enzyme Interaction Studies
Research has demonstrated that this compound can effectively bind to specific enzymes, altering their activity. This property is significant for understanding enzyme-substrate interactions and developing enzyme inhibitors for therapeutic purposes.
Organic Synthesis
The compound acts as a building block in organic synthesis, facilitating the preparation of more complex molecules. Its stereochemistry and functional groups enable it to participate in various chemical reactions essential for drug development .
The biological activities of 2-Methylpropan-2-amine (S)-3,3-dimethyl-2-((((1R,2R)-2-(pent-4-yn-1-yl)cyclopropoxy)carbonyl)amino)butanoate have been explored in several studies:
Anticancer Potential
Preliminary studies have indicated that derivatives of this compound may exhibit anticancer properties by acting as HDAC inhibitors. These inhibitors play a role in regulating gene expression related to cancer cell growth .
Modulation of Biochemical Pathways
The compound's ability to influence biochemical pathways through enzyme modulation has been investigated. For example, it may regulate DNA transcription processes by interacting with transcription factors or other regulatory proteins .
Case Studies
Several case studies highlight the significance of this compound in various applications:
属性
IUPAC Name |
(2S)-3,3-dimethyl-2-[[(1R,2R)-2-pent-4-ynylcyclopropyl]oxycarbonylamino]butanoic acid;2-methylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4.C4H11N/c1-5-6-7-8-10-9-11(10)20-14(19)16-12(13(17)18)15(2,3)4;1-4(2,3)5/h1,10-12H,6-9H2,2-4H3,(H,16,19)(H,17,18);5H2,1-3H3/t10-,11-,12-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWBXQRMMYKIGX-AUYLJXNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)OC1CC1CCCC#C.CC(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)O)NC(=O)O[C@@H]1C[C@H]1CCCC#C.CC(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















